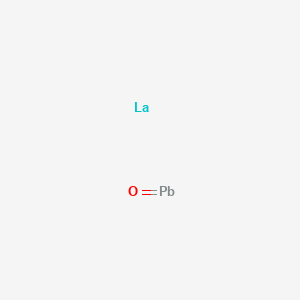
Plumbanone--lanthanum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbanone–lanthanum (1/1) is a compound that combines the elements lead and lanthanum. Lanthanum is a rare earth element with the atomic number 57, known for its various applications in modern technology and scientific research Plumbanone, on the other hand, is a lesser-known compound that involves lead
Méthodes De Préparation
The preparation of Plumbanone–lanthanum (1/1) can involve several synthetic routes. One common method is the Pechini process, which is a sol-gel method that involves the formation of a polymeric resin followed by calcination to produce the desired oxide phase . This method is advantageous due to its simplicity and versatility, allowing for the synthesis of nanocrystalline powders, bulk materials, and thin films. The process typically involves the following steps:
- Preparation of a stable aqueous solution containing the desired cations.
- Polyesterification to form a solid polymeric resin.
- Decomposition and combustion of the resin to form an amorphous oxide.
- Crystallization of the desired oxide phase through calcination.
Analyse Des Réactions Chimiques
Plumbanone–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Lanthanum, being a rare earth element, exhibits a strong affinity for electronegative elements such as oxygen and fluorine . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, lanthanum can form lanthanum oxide (La₂O₃) when reacted with oxygen .
Applications De Recherche Scientifique
Plumbanone–lanthanum (1/1) has several scientific research applications due to its unique properties. In chemistry, it can be used as a catalyst in various reactions, including those involving hydrogen storage and fuel cells . In biology and medicine, lanthanum compounds are used as contrast agents in magnetic resonance imaging (MRI) and as phosphate binders in the treatment of hyperphosphatemia . In industry, lanthanum is used in the production of special optical glasses, phosphors for color television tubes, and as an additive in steel manufacturing .
Mécanisme D'action
The mechanism of action of Plumbanone–lanthanum (1/1) involves the interaction of lanthanum ions with various molecular targets. In the case of lanthanum carbonate, the compound dissociates in the upper gastrointestinal tract to release lanthanum ions (La³⁺), which bind to dietary phosphate to form insoluble lanthanum phosphate complexes . This reduces the absorption of phosphate in the intestine, leading to a decrease in serum phosphate levels. The molecular targets and pathways involved in other applications of lanthanum compounds vary depending on the specific use.
Comparaison Avec Des Composés Similaires
Plumbanone–lanthanum (1/1) can be compared to other lanthanum compounds such as lanthanum oxide (La₂O₃), lanthanum chloride (LaCl₃), and lanthanum carbonate (La₂(CO₃)₃) . These compounds share similar properties due to the presence of lanthanum but differ in their specific applications and reactivity. For example, lanthanum oxide is commonly used in optical applications, while lanthanum carbonate is used as a phosphate binder in medicine
Similar Compounds
- Lanthanum oxide (La₂O₃)
- Lanthanum chloride (LaCl₃)
- Lanthanum carbonate (La₂(CO₃)₃)
- Lanthanum pentanickel (LaNi₅)
Propriétés
Numéro CAS |
184647-20-9 |
|---|---|
Formule moléculaire |
LaOPb |
Poids moléculaire |
362 g/mol |
Nom IUPAC |
lanthanum;oxolead |
InChI |
InChI=1S/La.O.Pb |
Clé InChI |
OBOALRIMRKEUGW-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
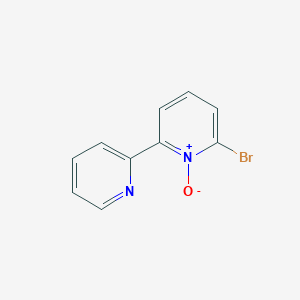

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
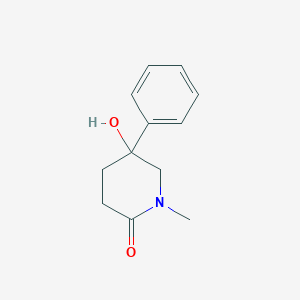
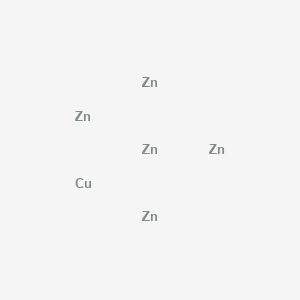
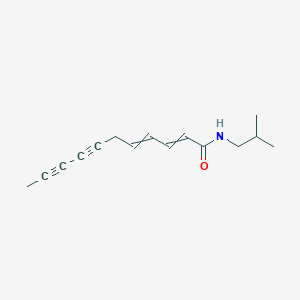
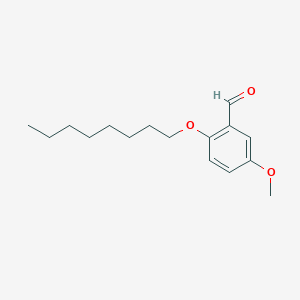

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

